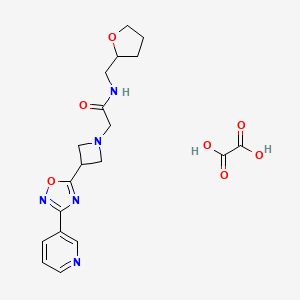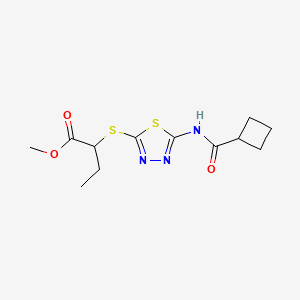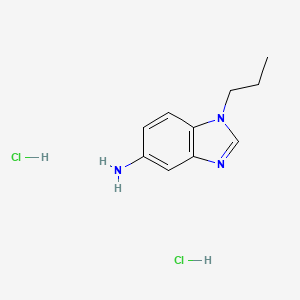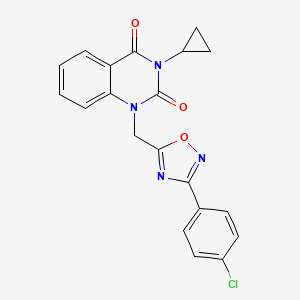![molecular formula C18H18ClNO5 B2778597 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide CAS No. 1421456-21-4](/img/structure/B2778597.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . This moiety is often found in various pharmaceuticals and natural products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using methods such as the Schiff base method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible spectroscopy, and NMR . These techniques can provide information about the crystal structure, functional groups, electronic transitions, and chemical shifts of the compound .Aplicaciones Científicas De Investigación
Detection of Carcinogenic Lead
Scientific Field
Environmental Chemistry
Application Summary
This compound has been utilized in the development of sensors for the detection of carcinogenic lead (Pb²⁺) ions in the environment. Lead contamination is a significant concern due to its toxicity and potential to cause various health issues.
Methods of Application
The compound was used to create a sensitive and selective sensor by depositing a thin layer on a glassy carbon electrode (GCE) with a conducting polymer matrix Nafion. The electrochemical approach was employed for the detection process.
Results Summary
The sensor demonstrated high sensitivity with a limit of detection (LOD) at 96.0 pM and a limit of quantification (LOQ) at 320.0 mM. The sensor’s application in natural samples showed satisfactory and rational outcomes .
Flavoring Substance in Food
Scientific Field
Food Chemistry
Application Summary
The compound is synthesized for use as a flavoring substance in specific food categories, enhancing the taste and aroma profile of food products.
Methods of Application
It is chemically synthesized and added to food products in controlled amounts to achieve the desired flavoring effect.
Results Summary
While the compound is not reported to occur naturally, its synthetic application in food has been approved based on safety evaluations .
Anticancer Activity
Scientific Field
Medical Chemistry
Application Summary
Derivatives of this compound have been designed and evaluated for their antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents.
Methods of Application
A series of derivatives were synthesized and tested against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells to assess their antiproliferative activity.
Results Summary
The compounds showed promising results, with some derivatives exhibiting significant activity against the tested cancer cell lines. This suggests potential for further optimization and development of anticancer drugs .
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
The compound serves as a precursor in organic synthesis, particularly in the formation of ligands that can bind to metal ions.
Methods of Application
It is involved in condensation reactions to form novel ligands, which are then characterized using various spectroscopic techniques.
Results Summary
The synthesized ligands have shown potential in binding to metal ions, which could be useful in various industrial and environmental applications .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
The compound is used in analytical procedures, such as gas chromatography, to aid in the identification and quantification of substances.
Methods of Application
It is used as a reference compound in gas chromatography, with specific retention indices aiding in the analysis.
Results Summary
The compound’s retention data provide valuable information for the accurate identification of substances in complex mixtures .
Synthesis of Heterocyclic Compounds
Scientific Field
Organic Synthesis
Application Summary
This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals.
Methods of Application
The compound undergoes reactions such as the Claisen–Schmidt condensation to form chalcones, which are then used to synthesize heterocyclic compounds.
Results Summary
The synthesized heterocyclic compounds have shown a range of biological activities, which are valuable for pharmaceutical applications .
Precursor for Drug Development
Scientific Field
Medicinal Chemistry
Application Summary
The compound serves as a precursor in the synthesis of potential drug candidates, particularly for the treatment of neurological disorders.
Methods of Application
It is used in multi-step synthetic pathways to create molecules that can cross the blood-brain barrier and exhibit therapeutic effects.
Results Summary
Some synthesized molecules have shown promise in preclinical models, indicating potential for further drug development .
Material Science
Scientific Field
Material Chemistry
Application Summary
The compound’s derivatives are explored for their use in material science, particularly in the creation of novel polymers with specific properties.
Methods of Application
Chemical modifications of the compound lead to the formation of monomers, which are then polymerized to form materials with desired characteristics.
Results Summary
The resulting materials have been evaluated for properties such as thermal stability, mechanical strength, and biocompatibility .
Neuroprotective Agent Research
Scientific Field
Neurochemistry
Application Summary
Research into the neuroprotective properties of the compound’s derivatives is ongoing, with the aim of developing treatments for neurodegenerative diseases.
Methods of Application
Derivatives are synthesized and tested in vitro and in vivo for their ability to protect neuronal cells from damage.
Results Summary
Early results indicate that some derivatives may reduce neuronal cell death and could be potential candidates for treating conditions like Alzheimer’s disease .
Environmental Monitoring
Scientific Field
Environmental Science
Application Summary
The compound is investigated for its use in environmental monitoring, particularly in the detection of pollutants and toxins.
Methods of Application
It is used in the development of sensors and assays that can detect environmental contaminants at low concentrations.
Results Summary
These sensors have shown potential in providing accurate and real-time monitoring of environmental health .
Synthetic Cathinones Research
Scientific Field
Pharmacology
Application Summary
Structural analogs of the compound are studied for their similarity to synthetic cathinones, substances with stimulant properties.
Methods of Application
Analog synthesis and pharmacological testing are conducted to understand the effects and potential risks associated with these substances.
Results Summary
Findings contribute to the knowledge of synthetic cathinones’ impact on public health and aid in regulatory decisions .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-23-15-5-3-12(19)9-13(15)18(22)20-7-6-14(21)11-2-4-16-17(8-11)25-10-24-16/h2-5,8-9,14,21H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUWZBZITQCPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

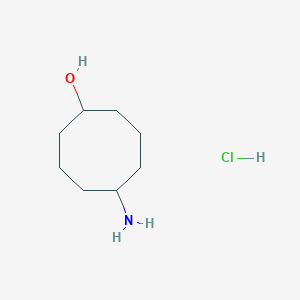
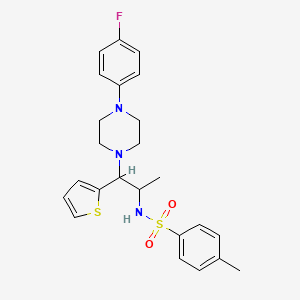
![6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2778518.png)
![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)
![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)
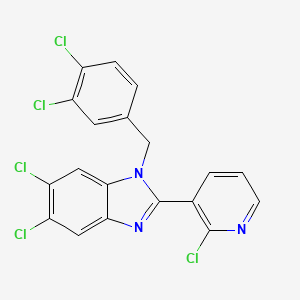
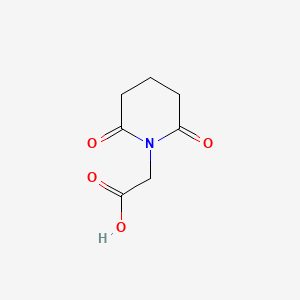
![(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2778529.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)
